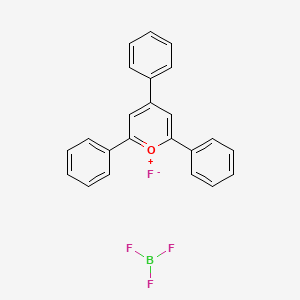
2,4,6-Triphenylpyrylium tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenylpyrylium tetrafluoroborate is a compound that combines the properties of trifluoroborane and 2,4,6-triphenylpyrylium fluoride. This compound is known for its unique chemical structure and reactivity, making it valuable in various scientific and industrial applications. The compound is often used as a sensitizer in photochemical reactions and has significant potential in organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate can be achieved through a one-step reaction involving acetophenone and benzaldehyde in the presence of boron trifluoride diethyl etherate. The reaction is carried out under nitrogen atmosphere at 100°C for 2 hours. After cooling to room temperature, the product is precipitated with diethyl ether, filtered, and washed to obtain yellow crystals with a yield of 65% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,4,6-triphenylpyrylium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: It acts as a sensitizer in photooxidation reactions.
Substitution: It can react with nucleophiles to form substituted pyrylium salts.
Reduction: It can be reduced to form dihydropyrylium derivatives.
Common Reagents and Conditions
Oxidation: Commonly carried out using light and oxygen in the presence of the compound as a sensitizer.
Substitution: Reactions with nucleophiles such as amines or alcohols under mild conditions.
Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of oxidized aromatic compounds.
Substitution: Formation of substituted pyrylium salts.
Reduction: Formation of dihydropyrylium derivatives.
Scientific Research Applications
2,4,6-triphenylpyrylium tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: Used as a sensitizer in photochemical reactions and as a reagent in organic synthesis.
Biology: Employed in the study of biological oxidation processes.
Industry: Used in the production of advanced materials with unique optical and electronic properties
Mechanism of Action
The compound exerts its effects primarily through its role as a sensitizer in photochemical reactions. It absorbs light and transfers energy to other molecules, facilitating various chemical transformations. The molecular targets include aromatic compounds and nucleophiles, and the pathways involved are typically those of photooxidation and nucleophilic substitution.
Comparison with Similar Compounds
Similar Compounds
- 2,4,6-triphenylpyrylium perchlorate
- 2,4,6-triphenylpyrylium hexafluorophosphate
- 2,4,6-tris(4-methoxyphenyl)pyrylium tetrafluoroborate
Uniqueness
2,4,6-triphenylpyrylium tetrafluoroborate is unique due to its high stability and efficiency as a sensitizer in photochemical reactions. Its tetrafluoroborate anion provides enhanced solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
trifluoroborane;2,4,6-triphenylpyrylium;fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17O.BF3.FH/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)24-23(17-21)20-14-8-3-9-15-20;2-1(3)4;/h1-17H;;1H/q+1;;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWHDBFVEAZGUDN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C(=C2)C3=CC=CC=C3)C4=CC=CC=C4.[F-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BF4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
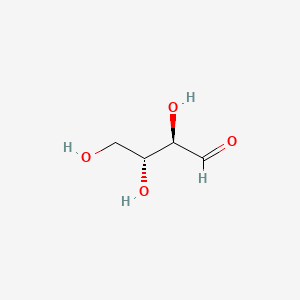

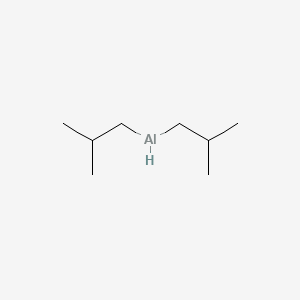

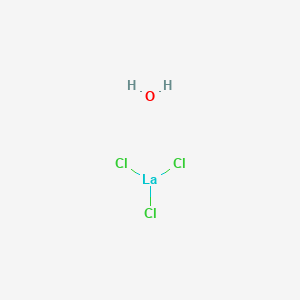
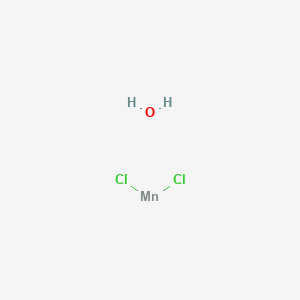
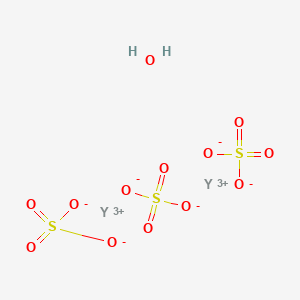
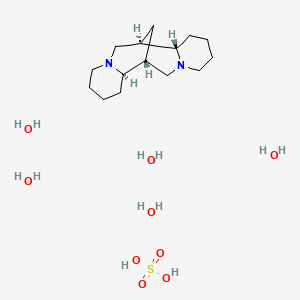
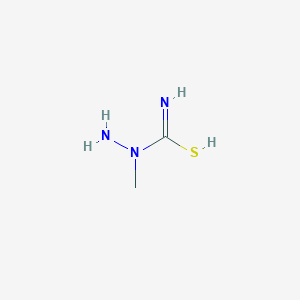
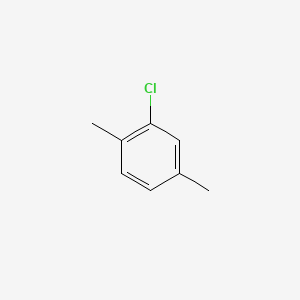
![sodium;[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B7801035.png)
![(NE)-N-[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]octadecanamide](/img/structure/B7801043.png)


